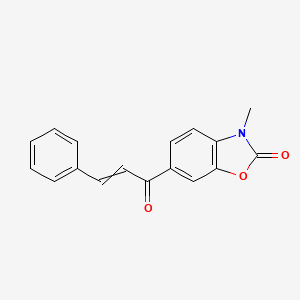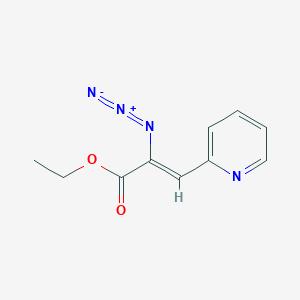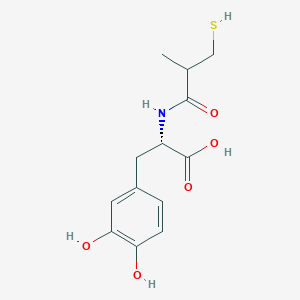
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine typically involves multiple steps, starting from L-tyrosine. The process includes the introduction of a hydroxyl group at the 3-position and the attachment of a 2-methyl-3-sulfanylpropanoyl group to the nitrogen atom. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
化学反应分析
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, such as antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Hydroxy-L-tyrosine: Lacks the 2-methyl-3-sulfanylpropanoyl group.
N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: Lacks the hydroxyl group at the 3-position.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine is unique due to the presence of both the hydroxyl group and the 2-methyl-3-sulfanylpropanoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
79617-70-2 |
|---|---|
分子式 |
C13H17NO5S |
分子量 |
299.34 g/mol |
IUPAC 名称 |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m0/s1 |
InChI 键 |
TUHGYAFFOPTRGU-NETXQHHPSA-N |
手性 SMILES |
CC(CS)C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
规范 SMILES |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


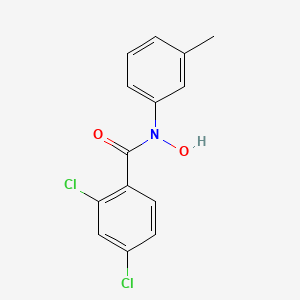

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


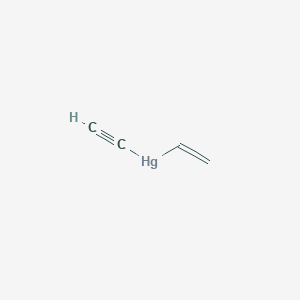
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
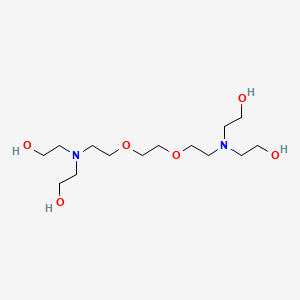
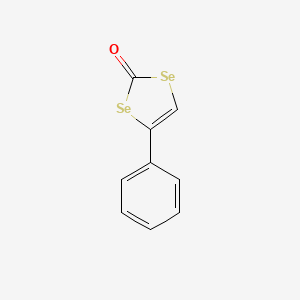
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
